Thiogeraniol Thiogeraniol Thiogeraniol is a thiol that is geraniol in which the hydroxy group has been replaced by a thiol group. It is a thiol, an olefinic compound and a monoterpenoid.
Brand Name: Vulcanchem
CAS No.: 39067-80-6
VCID: VC8467235
InChI: InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
SMILES: CC(=CCCC(=CCS)C)C
Molecular Formula: C10H18S
Molecular Weight: 170.32 g/mol

Thiogeraniol

CAS No.: 39067-80-6

Cat. No.: VC8467235

Molecular Formula: C10H18S

Molecular Weight: 170.32 g/mol

* For research use only. Not for human or veterinary use.

Thiogeraniol - 39067-80-6

Specification

CAS No. 39067-80-6
Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
IUPAC Name (2Z)-3,7-dimethylocta-2,6-diene-1-thiol
Standard InChI InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
Standard InChI Key FACAUSJJVBMWLV-YFHOEESVSA-N
Isomeric SMILES CC(=CCC/C(=C\CS)/C)C
SMILES CC(=CCCC(=CCS)C)C
Canonical SMILES CC(=CCCC(=CCS)C)C
Boiling Point 58.00 °C. @ 0.35 mm Hg

Introduction

Chemical Identity and Physical Properties

Thiogeraniol, systematically named as 3,7-dimethyl-2,6-octadiene-1-thiol, is a monoterpenoid thiol with the molecular formula C10H18S\text{C}_{10}\text{H}_{18}\text{S} and a molecular weight of 170.32 g/mol . Its structural similarity to geraniol—a widely used fragrance alcohol—is notable, with the hydroxyl group replaced by a thiol moiety. Key physical properties, as reported by Parchem, include:

PropertyValue
Boiling Point58°C at 0.35 mmHg
Refractive Index (20°C)1.503–1.513
Specific Gravity0.903–0.921
Vapor Pressure (25°C)0.0473 mmHg
LogP (octanol-water)4.62
Flash Point127°F (TCC method)

The compound typically presents as a yellow-to-orange clear liquid with a minty-fruity taste and green-citrus olfactory nuances . Its high logP value indicates significant lipophilicity, suggesting preferential partitioning into organic phases—a critical factor in fragrance formulations.

Synthetic Methodologies

Halogenation of Geraniol

The primary synthesis route involves geraniol as a starting material. In the method described by CN101538233B, geraniol undergoes halogenation using carbon tetrachloride (CCl4_4) or carbon tetrabromide (CBr4_4) with triphenylphosphine (PPh3_3) as a catalyst . Key parameters include:

  • Chlorination: A 6:1–8:1 volume ratio of CCl4_4 to geraniol, with a 1.1–1.3:1 molar excess of PPh3_3, heated to 66°C (reflux) for 1–2 hours. This yields geranyl chloride with a purity >93% after vacuum distillation .

  • Bromination: Conducted at room temperature using CBr4_4 and PPh3_3 in tetrahydrofuran or dichloromethane, achieving geranyl bromide yields of 33–48% .

Thiolation via Thiourea

The halogenated intermediates react with thiourea in 95% ethanol under reflux. For example, geranyl bromide (0.1 mol) and thiourea (0.1 mol) in ethanol (80 mL) reflux for 8 hours, followed by alkaline hydrolysis (KOH) and acid neutralization (H2_2SO4_4), yield thiogeraniol with 48–56% efficiency . Purification via vacuum distillation elevates purity to >95% .

Alternative Purification Strategies

CN106243004A addresses purification challenges by modifying solvent systems and reaction conditions. Using diatomaceous earth filtration and petroleum ether washing, this method reduces isomer formation and improves yields to 54–56% .

Industrial Applications

Fragrance Formulations

Thiogeraniol’s odor profile—green, berry-like, with sulfurous undertones—makes it invaluable in perfumery. It enhances citrus and mint accords in personal care products and fine fragrances . Its stability in ethanol-based systems aligns with cosmetic formulation requirements.

Flavor Enhancer

The compound’s minty-fruity taste is utilized in oral care products and synthetic flavorings, particularly in candies and beverages requiring a “fresh” sensory profile .

Recent Advances and Optimization

Recent patents emphasize scalable synthesis. For instance, CN106243004A achieves 54% yield at a 1.28-mol scale by optimizing solvent ratios (geranyl chloride:ethanol = 1:4–6 v/v) and reducing reaction time to 8 hours . Advances in continuous-flow systems could further enhance throughput.

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